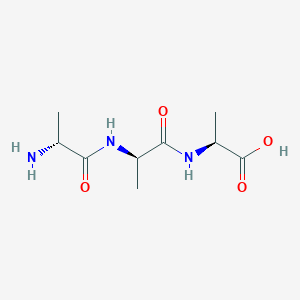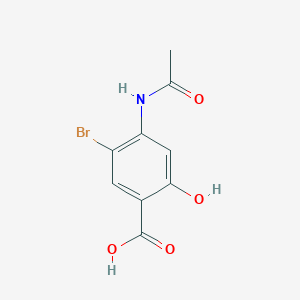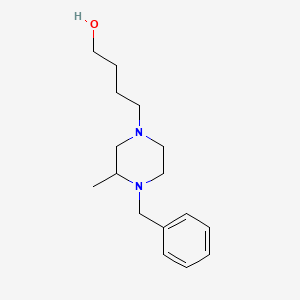
4-(4-Benzyl-3-methylpiperazin-1-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzyl-3-methylpiperazin-1-yl)butan-1-ol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzyl-3-methylpiperazin-1-yl)butan-1-ol typically involves the reductive amination of 4-benzylpiperazine with butanal. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzyl-3-methylpiperazin-1-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce various piperazine derivatives.
Scientific Research Applications
4-(4-Benzyl-3-methylpiperazin-1-yl)butan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-(4-Benzyl-3-methylpiperazin-1-yl)butan-1-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The benzyl group and butanol chain contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)butan-1-ol: A similar compound with a methyl group instead of a benzyl group.
4-(4-Benzylpiperazin-1-yl)butan-1-ol: Lacks the methyl group on the piperazine ring.
Uniqueness
4-(4-Benzyl-3-methylpiperazin-1-yl)butan-1-ol is unique due to the presence of both a benzyl group and a methyl group on the piperazine ring, which can enhance its biological activity and specificity. This combination of substituents can lead to unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
5464-95-9 |
|---|---|
Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
4-(4-benzyl-3-methylpiperazin-1-yl)butan-1-ol |
InChI |
InChI=1S/C16H26N2O/c1-15-13-17(9-5-6-12-19)10-11-18(15)14-16-7-3-2-4-8-16/h2-4,7-8,15,19H,5-6,9-14H2,1H3 |
InChI Key |
UBKKFKGJHDCBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1CC2=CC=CC=C2)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((4'-((2,4-Diamino-3-((4-(4-ethoxyanilino)-3-sulfophenyl)diazenyl)-5-methylphenyl)diazenyl)[1,1'-biphenyl]-4-yl)diazenyl)-2-hydroxybenzoic acid](/img/structure/B14724170.png)
![N,3,5-trimethyl-4-[3-(methylcarbamothioylhydrazinylidene)butyl]pyrazole-1-carbothioamide](/img/structure/B14724185.png)
![2-[(2-{4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol](/img/structure/B14724191.png)
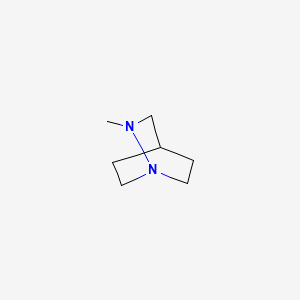
![(3aS,7aS)-2-phenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaborole](/img/structure/B14724196.png)
![Methyl 3-[4-(2-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14724211.png)
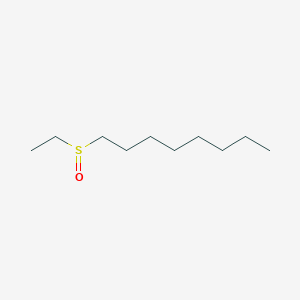
![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14724222.png)
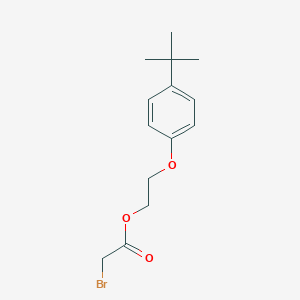
![2-{(E)-[3-(Furan-2-yl)prop-2-en-1-ylidene]amino}ethan-1-ol](/img/structure/B14724233.png)
![2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14724242.png)
![Ethyl 2-({2-cyano-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14724254.png)
